molecular formula C7H6O5 B2500902 2-(carboxymethyl)furan-3-carboxylic Acid CAS No. 196601-49-7

2-(carboxymethyl)furan-3-carboxylic Acid

Cat. No.: B2500902
CAS No.: 196601-49-7
M. Wt: 170.12
InChI Key: IQGUUYXXMXSWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(carboxymethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C7H6O5. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carboxymethyl)furan-3-carboxylic acid typically involves the oxidation of furan derivatives. One common method is the oxidation of 5-hydroxymethylfurfural (HMF) using an oxidant in the presence of a catalyst at elevated temperatures . Another approach involves the use of boron reagents for Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of biorefineries to convert biomass-derived furfural into furan derivatives is also gaining traction as a sustainable production method .

Chemical Reactions Analysis

Types of Reactions

2-(carboxymethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, such as 2,5-furandicarboxylic acid and 3-furoic acid, which have applications in polymer production and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(carboxymethyl)furan-3-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, its derivatives can inhibit bacterial growth by interfering with essential metabolic processes. The compound’s furan ring structure allows it to interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2,5-furandicarboxylic acid: A dicarboxylic acid derivative of furan with applications in polymer production.

    3-furoic acid: A monocarboxylic acid derivative of furan used in organic synthesis.

    2-(trifluoromethyl)furan-3-carboxylic acid: A fluorinated derivative with unique chemical properties.

Uniqueness

2-(carboxymethyl)furan-3-carboxylic acid is unique due to its dual carboxylic acid groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-(carboxymethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGUUYXXMXSWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.